molecular formula C16H13NO3 B1292863 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione CAS No. 611187-05-4

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

Cat. No. B1292863
CAS RN: 611187-05-4
M. Wt: 267.28 g/mol
InChI Key: LHIDMDRTGMUMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, also known as BID, is a heterocyclic compound with versatile applications in the field of organic chemistry. It is a versatile, easily synthesized and low-cost compound that can be used in a variety of reactions, such as Diels-Alder reactions, C-H activation reactions, and click reactions. BID is a valuable compound in the synthesis of various compounds, including drugs, agrochemicals, and natural products. It is also used in the development of new materials, such as polymers, gels, and catalysts.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Recent Developments in Synthesis

Isoquinoline-1,3(2H,4H)-dione compounds, including derivatives like 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, have gained attention for their synthesis. Diverse synthetic methods using acryloyl benzamides with radical precursors have been explored to enhance efficiency and environmental friendliness. These methods provide a platform for further research in this area (Yan-Ning Niu & Xiao-Feng Xia, 2022).

Chemoselective Reactions

The compound's reactivity under chemoselective conditions has been investigated, showing its potential for creating spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This highlights its versatility in synthetic chemistry (A. Esmaeili & M. Nazer, 2009).

Applications in Drug Discovery and Molecular Sensing

Antitumor Potential

A series of derivatives have shown promise as antitumor agents by selectively inhibiting cyclin-dependent kinase 4 (CDK4), demonstrating the compound's relevance in cancer research (H. Tsou et al., 2009).

Chemosensor Selectivity

Derivatives of this compound have been developed as chemosensors with high selectivity for anions. This application in analytical chemistry suggests its utility in detecting and quantifying specific substances (I. E. Tolpygin et al., 2012).

properties

IUPAC Name

2-phenylmethoxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDMDRTGMUMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?

A1: The study used X-ray crystallography to determine that this compound exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.

Q2: How does this compound form a three-dimensional structure in its crystal form?

A2: In the crystalline state, this compound molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.

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